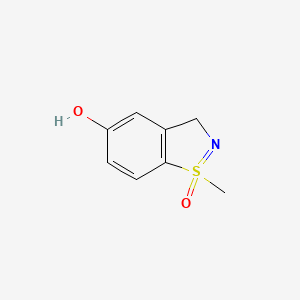
1-Ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate (K₂CO₃).
Fluorination:
- The difluoro groups are introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) or similar reagents.
Sulfonylation:
- The methoxybenzenesulfonyl group is added through sulfonylation reactions using methoxybenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods:
- Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps:
-
Formation of the Quinoline Core:
- Starting with an appropriate aniline derivative, the quinoline core is synthesized through a series of cyclization reactions.
- Common reagents include phosphorus oxychloride (POCl₃) and acetic anhydride.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinolone derivatives with altered oxidation states.
-
Reduction:
- Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce specific functional groups within the molecule.
-
Substitution:
- Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Palladium on carbon, sodium borohydride (NaBH₄).
- Nucleophiles: Amines, thiols.
Major Products:
- Oxidation products: Various quinolone derivatives.
- Reduction products: Reduced forms of the original compound.
- Substitution products: Compounds with nucleophiles replacing fluorine atoms.
Scientific Research Applications
1-Ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various chemical reactions.
-
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in studies to understand the interaction of quinolone derivatives with biological targets.
-
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Potential applications in the development of new materials with specific chemical properties.
- Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-Ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets:
-
Molecular Targets:
- Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
- Receptors: It may bind to specific receptors, modulating their activity.
-
Pathways Involved:
- The compound can influence various cellular pathways, including those involved in cell growth, apoptosis, and signal transduction.
Comparison with Similar Compounds
- 1-Ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid.
- 1-Ethyl-6,7-difluoro-3-(4-methoxyphenyl)-1,4-dihydroquinolin-4-one.
Uniqueness:
- The presence of the methoxybenzenesulfonyl group distinguishes it from other quinolone derivatives, potentially leading to unique chemical and biological properties.
- The combination of ethyl, difluoro, and methoxybenzenesulfonyl groups may confer specific reactivity and selectivity in chemical reactions.
This detailed article provides a comprehensive overview of 1-Ethyl-6,7-difluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-ethyl-6,7-difluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO4S/c1-3-21-10-17(18(22)13-8-14(19)15(20)9-16(13)21)26(23,24)12-6-4-11(25-2)5-7-12/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAVEOQSBBCWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
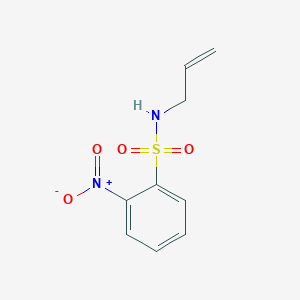
![N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide](/img/structure/B2528116.png)
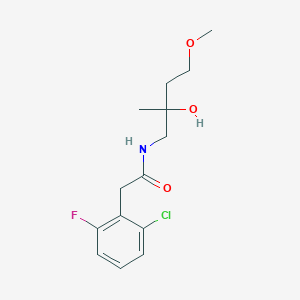
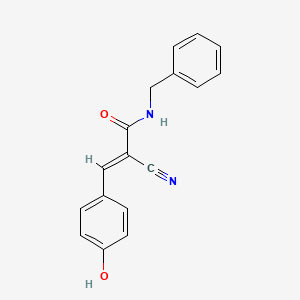
![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide](/img/structure/B2528119.png)

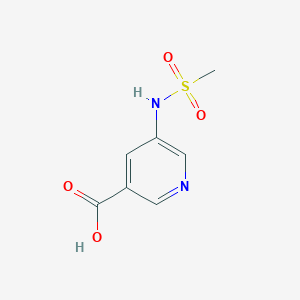

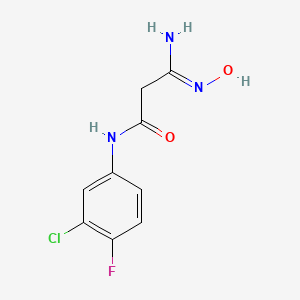
methyl]amino}-3-chloro-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2528131.png)

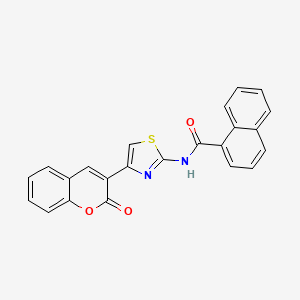
![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido](/img/structure/B2528135.png)
